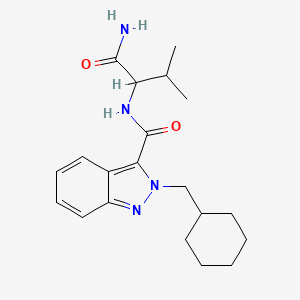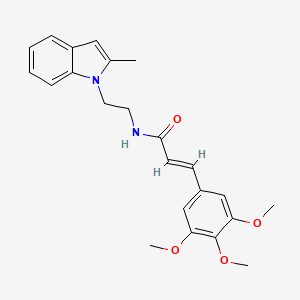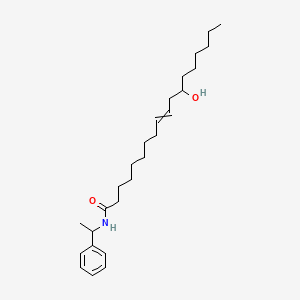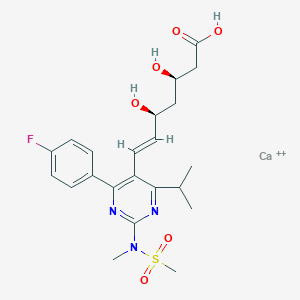
Crestor (TN)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Crestor, known chemically as rosuvastatin calcium, is a synthetic lipid-lowering agent belonging to the statin class of medications. It is primarily used to prevent cardiovascular diseases in individuals at high risk and to treat abnormal lipid levels. Rosuvastatin calcium works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in the production of cholesterol in the liver .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rosuvastatin calcium involves multiple steps, including the construction of the pyrimidine ring and the attachment of the side chains. One of the key steps is the stereoselective preparation of the lateral chain bearing the stereocenters. This can be achieved through biocatalytic routes, which are advantageous due to their high selectivity and mild reaction conditions .
Industrial Production Methods: Industrial production of rosuvastatin calcium often involves the use of biocatalysis to streamline the synthesis process. This method reduces the need for functional group activation and protection/deprotection steps, resulting in shorter processes, less waste, and lower manufacturing costs .
化学反応の分析
Types of Reactions: Rosuvastatin calcium undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the hydroxyl groups to ketones.
Reduction: Reduction of the ketone groups back to hydroxyl groups.
Substitution: Substitution reactions involving the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final rosuvastatin calcium compound .
科学的研究の応用
Rosuvastatin calcium has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of statin synthesis and biocatalysis.
Biology: Investigated for its effects on cellular cholesterol metabolism and its role in inhibiting the mevalonate pathway.
Medicine: Extensively used in clinical trials to evaluate its efficacy in reducing cardiovascular events and managing dyslipidemia.
Industry: Employed in the development of generic statin medications and in the study of drug interactions and pharmacokinetics
作用機序
Rosuvastatin calcium is often compared with other statins such as atorvastatin, simvastatin, and pravastatin. While all these compounds inhibit the same enzyme, rosuvastatin calcium is known for its higher potency and improved liver specificity. It is more hydrophilic, which reduces the likelihood and severity of side effects. Additionally, rosuvastatin calcium is effective at lower doses compared to atorvastatin and simvastatin .
類似化合物との比較
- Atorvastatin
- Simvastatin
- Pravastatin
- Lovastatin
- Fluvastatin
Rosuvastatin calcium stands out due to its high potency and favorable pharmacokinetic profile, making it a preferred choice for many patients and healthcare providers.
特性
分子式 |
C22H28CaFN3O6S+2 |
|---|---|
分子量 |
521.6 g/mol |
IUPAC名 |
calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C22H28FN3O6S.Ca/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+2/b10-9+;/t16-,17-;/m1./s1 |
InChIキー |
XDIJJHVJIZNZGO-DHMAKVBVSA-N |
異性体SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
正規SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


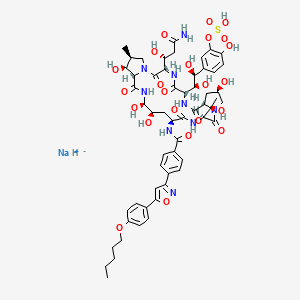
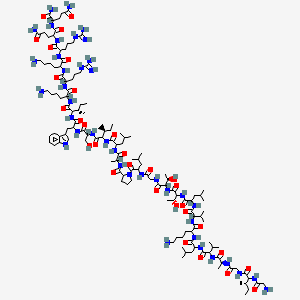
![(1S,3S,5E,7E,11S,12S,13R,15S,16S,17S,19R,23S,25S,27E,29E,33S,34S,35R,37S,38S,39S,41R)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765007.png)
![(3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10765010.png)
![(17E)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10765016.png)
![(E)-2-[[(Z)-2-[[(2S)-1-[(3R,4S,7S,11R)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10765019.png)
![1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine,monohydrochloride](/img/structure/B10765030.png)
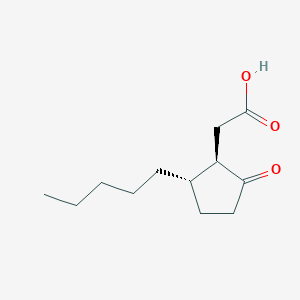
![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765055.png)
![(14S,17Z)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10765056.png)
![2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B10765069.png)
